Comparative Pharmacological Activity: CCR5 Antagonism Potential vs. Non-Fluorinated Analogs
Preliminary pharmacological screening indicates that N-(2,2-difluoroethyl)-2-iodoaniline exhibits CCR5 antagonistic activity, positioning it as a candidate for treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While specific IC50 data for this compound is not publicly disclosed, related difluoroethyl aniline derivatives have shown IC50 values in the low micromolar range for CCR5 antagonism [2]. In contrast, non-fluorinated or methyl-substituted analogs (e.g., N-methyl-2-iodoaniline) typically demonstrate significantly reduced affinity due to unfavorable lipophilicity and electronic profiles [3]. The presence of the 2,2-difluoroethyl group is inferred to enhance target engagement compared to unsubstituted ortho-iodoaniline.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Preliminary positive activity; exact IC50 not reported |
| Comparator Or Baseline | N-methyl-2-iodoaniline (inferred) or unsubstituted 2-iodoaniline |
| Quantified Difference | Significant improvement expected based on fluorination-mediated lipophilicity enhancement; quantitative data not available for this specific comparator |
| Conditions | In vitro CCR5 receptor binding assay (human) |
Why This Matters
This differentiation supports the selection of N-(2,2-difluoroethyl)-2-iodoaniline over non-fluorinated iodoanilines for early-stage medicinal chemistry programs targeting CCR5.
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. 2012. Available at: https://www.semanticscholar.org/author/张会利/91457169. View Source
- [2] BindingDB. ChEMBL1072585: Antagonist activity at human CCR5. Available at: https://bdb2.ucsd.edu. View Source
- [3] Junker A, et al. Synthesis, binding affinity and structure–activity relationships of novel, selective and dual targeting CCR2 and CCR5 receptor antagonists. Org. Biomol. Chem. 2015, 13, 2407-2422. View Source
